(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride
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Overview
Description
(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride is a chemical compound with a unique structure that includes both cyclobutyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutyl and Cyclopropyl Precursors: The cyclobutyl and cyclopropyl groups are synthesized separately using standard organic synthesis techniques.
Coupling Reaction: The cyclobutyl and cyclopropyl groups are then coupled using a suitable coupling reagent under controlled conditions.
Amine Formation: The coupled product is then converted into the amine form through a series of reactions, including reduction and amination.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Contains a cyclobutyl group but lacks the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the cyclobutyl group.
Cyclobutylmethylamine: Contains a cyclobutyl group with a methylamine substituent.
Uniqueness
(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride is unique due to the presence of both cyclobutyl and cyclopropyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(R)-cyclobutyl(cyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(7-4-5-7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEKJQIECHLGKZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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